![molecular formula C12H17N B3015232 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 1781613-66-8](/img/structure/B3015232.png)
1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
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Overview
Description
1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound that has been studied for its potential anti-cancer properties . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole . The compound has been designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Molecular Structure Analysis
The molecular structure of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has been established through X-ray structural analysis . The introduction of a sulfonyl group has been suggested to increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole .Scientific Research Applications
- Researchers use DMPU to enhance the efficiency of peptide bond formation, leading to more efficient and precise peptide synthesis .
- In the field of polymer science, DMPU contributes to the development of high-performance materials with desirable properties .
- By using DMPU, researchers can efficiently prepare these pyrazoles through cyclocondensation reactions with arylhydrazine hydrochlorides and 1,3-diketones .
- The combination of DMPU with hydrogen fluoride (DMPU/HF) enables the synthesis of fluorinated heterocycles, such as 4-fluorotetrahydropyran and 4-fluorohexahydropyridine .
- By incorporating DMPU into pharmaceutical formulations, researchers can optimize drug delivery and improve therapeutic outcomes .
Peptide Synthesis
Polymer Chemistry
Urea Solvent
Asymmetric Cyanation
Drug Formulation
Solvent for Various Reactions
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves a [1,2]-sigmatropic shift of the endocyclic benzyl fragment to the exocyclic anionic site of the intermediate N-ylide . This rearrangement leads to the formation of 2-substituted tetrahydrobenzazepine derivatives .
Biochemical Pathways
The compound is involved in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones . It also acts as a chelating solvent in the trifluoromethylation of activated and non-activated halogenated double bonds .
properties
IUPAC Name |
5,5-dimethyl-1,2,3,4-tetrahydro-3-benzazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFPHVMUGMGCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
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